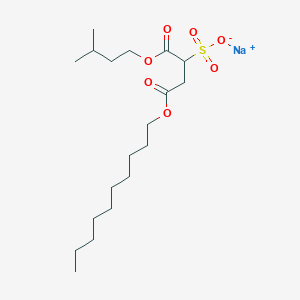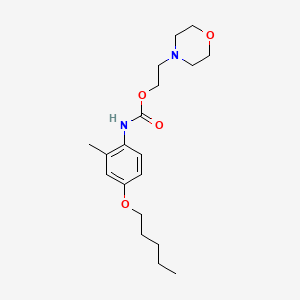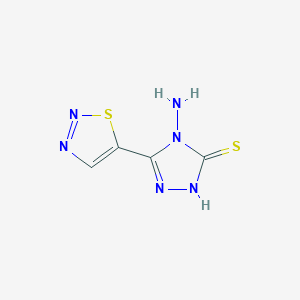
Bis(2-methylindenyl)zirconiumdichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(2-METHYLINDENYL)ZIRCONIUM DICHLORIDE is an organometallic compound with the chemical formula ([ (CH_3)C_9H_6]_2ZrCl_2). It is a yellow powder that is insoluble in water and has a melting point of 234-237°C . This compound is part of the ansa-metallocene family and is used as a catalyst in various chemical reactions, particularly in the polymerization of olefins .
Preparation Methods
BIS(2-METHYLINDENYL)ZIRCONIUM DICHLORIDE can be synthesized through several methods. One common synthetic route involves the reaction of zirconium tetrachloride with 2-methylindenyl lithium in an inert atmosphere . The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
BIS(2-METHYLINDENYL)ZIRCONIUM DICHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BIS(2-METHYLINDENYL)ZIRCONIUM DICHLORIDE has a wide range of scientific research applications:
Biology: The compound is studied for its potential use in biological systems, although its applications in this field are still under investigation.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism by which BIS(2-METHYLINDENYL)ZIRCONIUM DICHLORIDE exerts its effects involves the coordination of the zirconium center with olefin monomers. This coordination activates the monomers, facilitating their polymerization into long-chain polymers . The molecular targets and pathways involved in this process include the formation of zirconium-olefin complexes and the subsequent insertion of the olefin into the zirconium-carbon bond .
Comparison with Similar Compounds
BIS(2-METHYLINDENYL)ZIRCONIUM DICHLORIDE is similar to other metallocene compounds such as BIS(CYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE and BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE . it is unique in its ability to produce highly isotactic polymers due to the specific steric and electronic properties of the 2-methylindenyl ligands . Other similar compounds include BIS(ISOPROPYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE and BIS(METHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE .
Properties
Molecular Formula |
C20H18Cl2Zr |
|---|---|
Molecular Weight |
420.5 g/mol |
InChI |
InChI=1S/2C10H9.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;;;/h2*2-7H,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
UMGXSDYCWBYUML-UHFFFAOYSA-L |
Canonical SMILES |
C[C]1[CH][C]2C=CC=C[C]2[CH]1.C[C]1[CH][C]2C=CC=C[C]2[CH]1.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)








![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)

